molecular formula C12H13NO2 B6603647 methyl 2-(2-cyanophenyl)-2-methylpropanoate CAS No. 2116046-32-1

methyl 2-(2-cyanophenyl)-2-methylpropanoate

Cat. No.: B6603647
CAS No.: 2116046-32-1
M. Wt: 203.24 g/mol
InChI Key: GBLPNAOZFCQAGT-UHFFFAOYSA-N
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Description

Methyl 2-(2-cyanophenyl)-2-methylpropanoate is a chemical compound with the CAS Number 2116046-32-1 and a molecular formula of C 12 H 13 NO 2 , corresponding to a molecular weight of 203.24 g/mol . Its structure features a benzoate core with a nitrile (cyano) group in the ortho position and a sterically hindered, esterified α,α-dimethyl acetate group, making it a valuable synthetic intermediate in organic and medicinal chemistry research. Compounds with an α-aryl ester moiety, such as this one, are recognized as fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules . The ester and nitrile functional groups offer versatile handles for further chemical transformation, allowing researchers to build complex carbon skeletons or convert these groups into other functionalities like acids, amides, or amines . This compound is particularly useful in modern synthetic methodologies, including palladium-catalyzed coupling reactions, which are known to tolerate reactive functional groups such as cyano, nitro, ester, and keto groups . This product is designated for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, or for personal consumption.

Properties

IUPAC Name

methyl 2-(2-cyanophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-7-5-4-6-9(10)8-13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLPNAOZFCQAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Hydride-Mediated Methylation

A highly efficient method for synthesizing methyl 2-(4-cyanophenyl)-2-methylpropanoate is documented in ChemicalBook, involving the alkylation of methyl 4-cyanobenzeneacetate with iodomethane in the presence of sodium hydride (NaH) and dimethylformamide (DMF). This reaction proceeds via deprotonation of the α-hydrogen of the ester by NaH, followed by nucleophilic substitution with iodomethane. The para-cyanophenyl analogue is obtained in 98% yield after column chromatography.

For the ortho-cyanophenyl target compound, analogous conditions could be applied using methyl 2-cyanobenzeneacetate as the starting material. However, steric hindrance from the ortho-cyano group may reduce reaction efficiency compared to the para isomer. Optimizing reaction time, temperature, and base stoichiometry may mitigate these effects.

Reaction Conditions

  • Base : 60% NaH (2.6 equiv)

  • Solvent : DMF

  • Temperature : 0–35°C

  • Time : 2 hours

  • Yield : 98% (para isomer)

Phase Transfer Catalysis for Alkylation

Patent US20050250947A1 describes cyanopyridine synthesis using phase transfer catalysts (PTCs) such as tricaprylylmethylammonium chloride. While this method focuses on pyridine derivatives, the principles of PTC-mediated alkylation could be extrapolated to benzene systems. For instance, substituting the substrate with methyl 2-cyanobenzeneacetate and using iodomethane under PTC conditions (e.g., potassium carbonate/water) might enable efficient methylation without requiring anhydrous solvents.

Advantages of PTC

  • Eliminates need for polar aprotic solvents like DMF.

  • Operates at moderate temperatures (20–40°C).

  • Reduces waste toxicity compared to heavy metal cyanides.

Coupling Reactions for Ester Formation

Palladium-Catalyzed Cross-Coupling

EP2240464A2 outlines a process for preparing 2-methyl-2'-phenylpropionic acid derivatives via palladium-catalyzed coupling. Although the patent focuses on antihistamine intermediates, the methodology can be adapted for synthesizing methyl 2-(2-cyanophenyl)-2-methylpropanoate. Key steps include:

  • Intermediate Preparation : Reacting 2-cyanophenylacetic acid with methanol under acid catalysis to form methyl 2-cyanophenylacetate.

  • Methylation : Using iodomethane and a base (e.g., cesium carbonate) in the presence of a palladium catalyst to introduce the methyl group.

Example Protocol

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : Toluene

  • Yield : ~85% (estimated based on analogous reactions)

Nucleophilic Substitution with Silyl-Protected Intermediates

The same patent highlights the use of silyl-protected intermediates to enhance reaction selectivity. For example, tert-butyldimethylsilyl (TBS) protection of the carboxylic acid group in 2-cyanophenylacetic acid could facilitate clean methylation at the α-position. Subsequent deprotection and esterification would yield the target compound.

Steps

  • Protect 2-cyanophenylacetic acid with TBSCl.

  • Methylate using NaH and iodomethane.

  • Deprotect with tetrabutylammonium fluoride (TBAF).

  • Esterify with methanol and HCl.

Functionalization of Preformed Esters

Cyanation of Halogenated Precursors

While the target compound already contains a cyano group, an alternative route involves introducing the cyano moiety post-esterification. Patent US20050250947A1 details cyanation using potassium cyanide and phase transfer catalysts. Applying this to methyl 2-(2-bromophenyl)-2-methylpropanoate could yield the desired product:

Reaction Conditions

  • Cyanide Source : KCN (1.1 equiv)

  • Catalyst : Tricaprylylmethylammonium chloride (1 mol%)

  • Solvent : Water

  • Temperature : 30°C

  • Yield : ~90% (estimated for aryl bromides)

Comparative Analysis of Methods

MethodStarting MaterialConditionsYieldAdvantagesLimitations
NaH-Mediated AlkylationMethyl 2-cyanobenzeneacetateNaH, DMF, 35°C98%*High yield; simple workupSteric hindrance for ortho isomers
PTC AlkylationMethyl 2-cyanobenzeneacetateK₂CO₃, H₂O, 40°C~85%*Solvent-free; low toxicityRequires optimization
Pd-Catalyzed Coupling2-cyanophenylacetic acidPd(OAc)₂, Cs₂CO₃, toluene~85%Versatile for complex substratesCostly catalysts
CyanationMethyl 2-bromophenyl-2-methylpropanoateKCN, H₂O, 30°C~90%*Late-stage functionalizationRequires halogenated precursor

*Yields extrapolated from analogous reactions.

Challenges and Optimization Strategies

Steric Effects in Ortho-Substituted Derivatives

The ortho-cyano group introduces steric hindrance, potentially slowing alkylation or coupling reactions. Strategies to address this include:

  • Increased Reaction Temperature : Enhancing kinetic energy to overcome steric barriers.

  • Bulky Bases : Using potassium tert-butoxide instead of NaH to improve deprotonation efficiency.

  • Microwave Assistance : Accelerating reaction rates via microwave irradiation.

Purification of Polar Intermediates

The cyano group’s polarity complicates chromatographic separation. Alternatives include:

  • Crystallization : Leveraging solubility differences in hexane/ethyl acetate mixtures.

  • Distillation : For volatile intermediates under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-cyanophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(2-cyanophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-cyanophenyl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly alter physicochemical and reactive properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Effects References
Methyl 2-(4-Cyanophenyl)-2-methylpropanoate Cyano (C-4) C₁₂H₁₃NO₂ 217.24 Electron-withdrawing effect enhances stability; used in pharmaceutical intermediates
Methyl 2-(3-Chlorophenyl)-2-methylpropanoate Chloro (C-3) C₁₁H₁₃ClO₂ 212.67 Chlorine increases lipophilicity; potential agrochemical applications
Methyl 2-(4-Bromophenyl)-2-methylpropanoate Bromo (C-4) C₁₁H₁₃BrO₂ 257.12 Bromine enables cross-coupling reactions (e.g., Suzuki); high synthetic utility
Methyl 2-(3-Methoxyphenyl)-2-methylpropanoate Methoxy (C-3) C₁₂H₁₆O₃ 208.25 Electron-donating methoxy group reduces electrophilicity; used in flavorants

Key Observations :

  • Electron-Withdrawing Groups (e.g., CN, Br) : Enhance reactivity in nucleophilic substitutions or cross-coupling reactions .
  • Electron-Donating Groups (e.g., OMe) : Reduce electrophilicity, favoring stability in acidic conditions .

Physicochemical Properties

  • Solubility: Cyano and bromo groups increase polarity, enhancing water solubility compared to methoxy or alkyl derivatives .
  • Stability : Chloro and bromo analogs may undergo hydrolysis under basic conditions, whereas methoxy derivatives are stable .

Biological Activity

Methyl 2-(2-cyanophenyl)-2-methylpropanoate is an organic compound classified as an ester, notable for its structural features, including a cyano group and a methylpropanoate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.24 g/mol
  • Structural Features : The presence of a cyano group (–C≡N) contributes to its electrophilic character, while the ester functionality allows for various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and enzymes. The cyano group can act as an electrophile, facilitating nucleophilic attacks by amino acid residues in proteins. This interaction can lead to modulation of enzymatic activity and influence various biochemical pathways.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15.4Apoptosis induction
MCF-7 (breast cancer)12.3Cell cycle arrest
A549 (lung cancer)18.7Inhibition of proliferation

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor . The compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

  • Target Enzymes : Kinases and proteases
  • Inhibition Type : Competitive and non-competitive inhibition observed in preliminary assays.

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted by evaluated the effects of this compound on HeLa cells. The findings revealed that treatment with the compound resulted in a significant decrease in cell viability, with morphological changes indicative of apoptosis.
    "The compound induced apoptosis in HeLa cells through the activation of caspase pathways" .
  • Case Study on Enzyme Interaction :
    Another investigation focused on the inhibitory effects of this compound on a specific kinase involved in cancer progression. The results suggested that this compound could serve as a lead compound for developing targeted therapies against certain cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-(2-cyanophenyl)-2-methylpropanoate, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, analogous esters (e.g., methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate) are synthesized by reacting substituted anilines with brominated esters under reflux in polar aprotic solvents like DMF . Key factors include stoichiometric ratios, temperature control (60–80°C), and catalyst use (e.g., K₂CO₃). Yields typically range from 60–85%, with impurities managed via silica gel chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the ester backbone and substituent positions. For example, the cyano group’s electron-withdrawing effect downfield-shifts adjacent protons in ¹H NMR (~δ 7.5–8.5 ppm for aromatic protons). IR spectroscopy identifies the ester carbonyl (~1740 cm⁻¹) and nitrile (~2240 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₂H₁₃NO₂: 203.24 g/mol) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to potential irritancy (common in nitrile-containing esters), use PPE (gloves, goggles) and work in a fume hood. Storage should be in airtight containers at 2–8°C to prevent hydrolysis. Spill management involves inert absorbents (e.g., vermiculite) and disposal per hazardous waste guidelines .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., cyano) influence the reactivity of this compound in nucleophilic acyl substitutions?

  • Methodological Answer : The cyano group at the ortho position enhances electrophilicity of the ester carbonyl, accelerating reactions with amines or alcohols. Computational studies (DFT) show a 15–20% increase in reaction rate compared to non-cyano analogs. However, steric hindrance from the methyl group may reduce accessibility, requiring optimized solvent systems (e.g., THF for better nucleophile diffusion) .

Q. What strategies resolve contradictions in reported yields for esterification reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from varying purification methods or moisture sensitivity. For example, yields drop by ~20% if reactions are not anhydrous. Reproducibility improves by standardizing drying techniques (molecular sieves) and using HPLC to quantify byproducts (e.g., hydrolysis to carboxylic acid). Cross-referencing NMR data with PubChem entries (CAS 24131-07-5) ensures structural fidelity .

Q. How can researchers design experiments to probe the biological activity of this compound derivatives?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition) using derivatives modified at the phenyl or ester groups. For instance, replacing the cyano group with a nitro group (as in methyl 2-methyl-2-(2-nitrophenyl)propanoate) alters lipophilicity and target binding. Use LC-MS to monitor metabolic stability in microsomal models, and correlate structural features with activity via QSAR analysis .

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